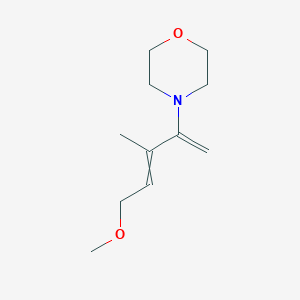
4-(5-Methoxy-3-methylpenta-1,3-dien-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methoxy-3-methylpenta-1,3-dien-2-yl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a methoxy group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-3-methylpenta-1,3-dien-2-yl)morpholine typically involves the reaction of morpholine with a suitable diene precursor. One common method involves the use of 5-methoxy-3-methylpenta-1,3-diene as the starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-3-methylpenta-1,3-dien-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The methoxy group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(5-Methoxy-3-methylpenta-1,3-dien-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-3-methylpenta-1,3-dien-2-yl)morpholine involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to form specific interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methylpenta-1,4-diene: A similar diene compound with different substitution patterns.
4-Methyl-1,3-pentadiene: Another diene with a different arrangement of double bonds and substituents.
Danishefsky’s diene: A well-known diene used in Diels-Alder reactions with different substituents.
Uniqueness
4-(5-Methoxy-3-methylpenta-1,3-dien-2-yl)morpholine is unique due to its specific combination of a morpholine ring and a conjugated diene system, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
121405-14-9 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-(5-methoxy-3-methylpenta-1,3-dien-2-yl)morpholine |
InChI |
InChI=1S/C11H19NO2/c1-10(4-7-13-3)11(2)12-5-8-14-9-6-12/h4H,2,5-9H2,1,3H3 |
InChI Key |
JEAGRAPEQZZXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC)C(=C)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















